5-(1-Hydroxyethyl)-4-methylthiazole
Overview
Description
5-(1-Hydroxyethyl)-4-methylthiazole, commonly known as HET, is a thiazole derivative that has gained significant interest in the scientific community due to its various applications. HET is a heterocyclic compound that contains both sulfur and nitrogen in its structure. It is a colorless liquid that has a characteristic odor and is soluble in water.
Scientific Research Applications
Central Nervous System (CNS) Modulation
Application Summary: 5-(1-Hydroxyethyl)-4-methylthiazole has been studied for its potential role as a GABA A receptor positive allosteric modulator. This suggests its possible use in treating CNS disorders such as anxiety, insomnia, and epilepsy.
Experimental Procedures: Researchers have conducted in vitro assays to determine the compound’s affinity for the GABA A receptor and its efficacy in modulating the receptor’s activity.
Results: The compound demonstrated a significant positive allosteric modulation of the GABA A receptor, indicating its potential as a therapeutic agent for CNS disorders .
Gastrointestinal Applications
Application Summary: The compound has been identified as a potential proton pump inhibitor (PPI). PPIs are commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Experimental Procedures: In vivo studies have been performed to assess the efficacy of 5-(1-Hydroxyethyl)-4-methylthiazole in reducing gastric acid secretion.
Results: The studies showed that the compound effectively inhibited proton pump activity, reducing acid secretion and providing therapeutic benefits in acid-related gastrointestinal disorders .
Anti-Inflammatory Properties
Application Summary: Research has indicated that 5-(1-Hydroxyethyl)-4-methylthiazole may function as an anti-inflammatory agent. This could make it useful in the treatment of chronic inflammatory diseases.
Experimental Procedures: Animal models have been used to evaluate the anti-inflammatory effects of the compound by measuring inflammatory markers after administration.
Results: The compound exhibited a reduction in inflammatory markers, suggesting its potential use in managing inflammation .
Antimicrobial Activity
Application Summary: This compound has shown promise as an antimicrobial agent against a range of bacteria and fungi, which could lead to its use in treating infectious diseases.
Experimental Procedures: Laboratory tests have been conducted to assess the antimicrobial efficacy of 5-(1-Hydroxyethyl)-4-methylthiazole against various microbial strains.
Results: The compound demonstrated significant antibacterial and antifungal activity, indicating its potential as a broad-spectrum antimicrobial agent .
Cancer Therapeutics
Application Summary: There is potential for 5-(1-Hydroxyethyl)-4-methylthiazole to be used in cancer therapy due to its ability to influence cellular pathways in cancer cells.
Experimental Procedures: Cell culture studies have been performed to investigate the compound’s effects on cancer cell proliferation and apoptosis.
Results: The compound showed an ability to inhibit cancer cell growth and induce apoptosis, highlighting its potential as an anticancer agent .
Diabetes Management
Application Summary: The compound has been explored for its role in carbohydrate metabolism, which may be beneficial in the management of diabetes.
Experimental Procedures: Studies involving diabetic animal models have been conducted to determine the impact of 5-(1-Hydroxyethyl)-4-methylthiazole on blood glucose levels and insulin sensitivity.
Results: The compound improved insulin sensitivity and helped regulate blood glucose levels, suggesting its utility in diabetes management .
properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLZSLYZLRJWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963413 | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-4-methylthiazole | |
CAS RN |
45657-12-3 | |
Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(1-Hydroxyethyl)-4-methylthiazole in the metabolism of Chlormethiazole?
A: 5-(1-Hydroxyethyl)-4-methylthiazole is a metabolite of Chlormethiazole identified in human urine. [] This means that after Chlormethiazole is ingested, the body chemically modifies it, and one of the resulting products is 5-(1-Hydroxyethyl)-4-methylthiazole. The research indicates that this metabolite, along with others, contributes to a significant portion of the Chlormethiazole dose excreted in urine. []
Q2: How much 5-(1-Hydroxyethyl)-4-methylthiazole is excreted after a dose of Chlormethiazole?
A: While the research indicates that 5-(1-Hydroxyethyl)-4-methylthiazole is one of the metabolites quantitatively determined in the study, it does not provide a specific percentage for this particular metabolite. [] The study only states that approximately 16% of the Chlormethiazole dose was recovered in the urine as a combination of Chlormethiazole itself, 5-acetyl-4-methylthiazole, 5-(1-hydroxyethyl)-4-methylthiazole, and 4-methyl-5-thiazoleacetic acid. [] Further research is needed to determine the precise amount of 5-(1-Hydroxyethyl)-4-methylthiazole excreted.
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